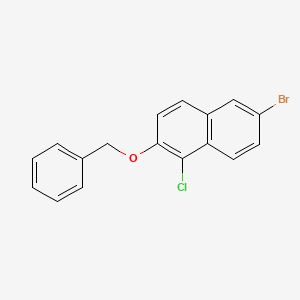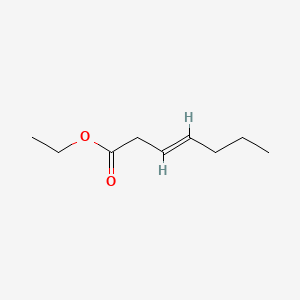
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether, is a reagent used in organic syntheses. It is a colorless, volatile, and flammable liquid that is soluble in water and other organic solvents, such as ether and alcohol. It is used in a variety of organic syntheses, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the preparation of polymers. In addition, 2-ethoxy-2-oxoethylzinc chloride is used in the synthesis of organometallic compounds, such as organozinc compounds.
Mecanismo De Acción
2-Ethoxy-2-oxoethylzinc chloride is an organometallic reagent that is used in a variety of organic syntheses. The mechanism of action of 2-ethoxy-2-oxoethylzinc chloride is not well understood. However, it is thought to act as a Lewis acid, facilitating the formation of a new bond between two molecules. It is also thought to act as a nucleophile, attacking the electrophilic carbon atom of the target molecule.
Biochemical and Physiological Effects
2-Ethoxy-2-oxoethylzinc chloride has not been studied extensively in terms of its biochemical and physiological effects. It is known to be a volatile and flammable liquid, and it is also known to be toxic if ingested. It is also known to be a skin and eye irritant, and exposure to it should be avoided.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-2-oxoethylzinc chloride is a useful reagent in organic syntheses, and it has several advantages. It is a colorless, volatile, and flammable liquid that is soluble in water and other organic solvents, such as ether and alcohol. It is also relatively inexpensive and easy to obtain. The main limitation of 2-ethoxy-2-oxoethylzinc chloride is its toxicity. It is toxic if ingested, and it is also a skin and eye irritant. Therefore, it should be handled with care and used in a well-ventilated area.
Direcciones Futuras
The future directions for 2-ethoxy-2-oxoethylzinc chloride research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research into its applications in organic syntheses, such as the synthesis of pharmaceutical intermediates and polymers, is needed. Finally, further research into its potential toxicity, and ways to reduce or eliminate its toxicity, is also needed.
Métodos De Síntesis
2-Ethoxy-2-oxoethylzinc chloride is synthesized by the reaction of zinc chloride and ethyl acetate in the presence of anhydrous ether. The reaction is carried out in a sealed vessel containing anhydrous ether and the reactants. The reaction is exothermic and proceeds at room temperature. The reaction is complete after a few hours, and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-oxoethylzinc chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organometallic compounds, such as organozinc compounds. In addition, it is used in the synthesis of organic compounds, such as pharmaceutical intermediates, and the preparation of polymers. It is also used in the synthesis of organometallic compounds, such as organozinc compounds.
Propiedades
IUPAC Name |
chlorozinc(1+);ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXNZQCSXHQHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in Ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)







